15-epi-PGE1

Description

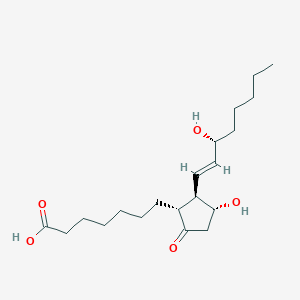

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRGQOIOIIMI-CHCORRSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347929 | |

| Record name | 15-Epiprostaglandin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20897-91-0 | |

| Record name | 15-Epiprostaglandin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020897910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Epiprostaglandin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-EPIPROSTAGLANDIN E1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2N896SN9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 15-epi-PGE1: The Stereoisomer of Prostaglandin E1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E1 (PGE1), also known as Alprostadil, is a lipid autacoid with a wide range of physiological effects, mediated primarily through its interaction with E-type prostanoid (EP) receptors. Its biological activity is highly dependent on its specific three-dimensional structure. This technical guide provides an in-depth examination of 15-epi-PGE1, a naturally occurring stereoisomer of PGE1 that differs only in the configuration of the hydroxyl group at the C-15 position. While structurally similar, this single stereochemical change significantly impacts its receptor binding, signaling, and overall biological potency. This document details the comparative biochemistry, pharmacology, and relevant experimental methodologies for studying these two isomers, offering a valuable resource for researchers in the field.

Introduction: The Significance of Stereochemistry

Prostaglandins are a class of physiologically active lipid compounds that exhibit hormone-like effects in animal tissues. Their biological specificity is critically dependent on their stereochemistry. PGE1 is the parent compound of the E-series prostaglandins and is characterized by a cyclopentanone ring and two side chains. The C-15 hydroxyl group is a key determinant of its biological activity. The epimer, this compound, possesses the opposite (R) configuration at this center, in contrast to the (S) configuration of the parent PGE1. This seemingly minor alteration leads to a significant reduction in biological potency across various systems, making the comparative study of these two isomers a classic example of structure-activity relationships.

Biochemical and Physiological Profile

The primary difference in the physiological effects of PGE1 and this compound stems from their differential ability to bind and activate EP receptors. Generally, this compound is considered to be much less biologically active than PGE1.

Comparative Effects on Platelet Aggregation

One of the most well-documented effects of PGE1 is its potent inhibition of platelet aggregation, a crucial process in hemostasis and thrombosis. This effect is primarily mediated by the activation of EP3 and EP4 receptors on platelets, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). In contrast, this compound is a significantly weaker inhibitor of platelet aggregation.

Vasodilation and Smooth Muscle Relaxation

PGE1 is a potent vasodilator and is used clinically for this purpose. It induces relaxation of vascular smooth muscle, leading to increased blood flow. While less studied, this compound exhibits substantially lower potency in causing vasodilation and relaxing smooth muscle tissues.

Quantitative Data: A Comparative Analysis

The following table summarizes the key quantitative parameters that highlight the differences in biological activity between PGE1 and its 15-epimer.

| Parameter | PGE1 | This compound | Fold Difference (approx.) | System/Assay | Reference |

| Platelet Aggregation | |||||

| Inhibition (IC50) | 0.3 ng/mL | 30 ng/mL | 100x less potent | Human Platelet-Rich Plasma | |

| Receptor Binding | |||||

| EP3 Receptor Affinity (Ki) | Data not available in search results | Data not available in search results | - | - | |

| EP4 Receptor Affinity (Ki) | Data not available in search results | Data not available in search results | - | - | |

| Cyclic AMP (cAMP) Levels | |||||

| Stimulation (EC50) | Data not available in search results | Data not available in search results | - | Platelet Membranes |

Note: Specific receptor binding affinities (Ki) and cAMP stimulation (EC50) values were not available in the provided search results, but the significant difference in functional potency strongly suggests a lower binding affinity and/or reduced signal transduction capability for this compound.

Signaling Pathways

PGE1 exerts its effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The primary pathway for platelet inhibition involves the EP4 receptor, which couples to Gs to stimulate adenylyl cyclase, and the EP3 receptor, which can couple to Gi to inhibit it. The net effect of PGE1 on platelets is a robust increase in cAMP. This compound is thought to interact with the same receptors but with a much lower affinity, resulting in a blunted physiological response.

Caption: Simplified signaling pathway for PGE1-mediated effects.

Experimental Protocols

Separation and Quantification of PGE1 and this compound

High-performance liquid chromatography (HPLC) is the method of choice for separating these two stereoisomers.

-

Objective: To separate and quantify PGE1 and this compound from a mixture.

-

Method: Reversed-Phase HPLC (RP-HPLC).

-

Stationary Phase: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need optimization but will typically involve increasing the organic phase concentration over time.

-

Detection: UV detection at approximately 210 nm or, for higher sensitivity and specificity, mass spectrometry (LC-MS).

-

Procedure:

-

Prepare standard solutions of PGE1 and this compound of known concentrations to establish retention times and create a standard curve.

-

Extract prostaglandins from the biological matrix (e.g., plasma, cell culture media) using solid-phase extraction (SPE) with a C18 cartridge.

-

Evaporate the solvent from the extracted sample and reconstitute in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Identify peaks based on retention times compared to standards.

-

Quantify using the peak area and the standard curve.

-

Caption: Workflow for the separation and analysis of prostaglandins.

Functional Assay: Platelet Aggregation

This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP or collagen.

-

Objective: To determine the inhibitory potency (IC50) of PGE1 and this compound on platelet aggregation.

-

Method: Light Transmission Aggregometry (LTA).

-

Materials:

-

Freshly prepared human platelet-rich plasma (PRP).

-

Platelet-poor plasma (PPP) as a reference.

-

Aggregation agonist (e.g., ADP, 5-10 µM).

-

Test compounds (PGE1 and this compound) dissolved in a suitable vehicle (e.g., ethanol or DMSO), then diluted in saline.

-

Aggregometer.

-

-

Procedure:

-

Place an aliquot of PRP into a cuvette with a stir bar and warm to 37°C in the aggregometer.

-

Calibrate the instrument, setting 0% aggregation with PRP and 100% aggregation with PPP.

-

Add the test compound (PGE1 or this compound at various concentrations) or vehicle control to the PRP and incubate for a short period (e.g., 1-2 minutes).

-

Add the aggregating agent (e.g., ADP) to initiate aggregation.

-

Record the change in light transmission for several minutes until the aggregation response reaches a plateau.

-

The percentage of inhibition is calculated relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value (the concentration that causes 50% inhibition).

-

Conclusion

The study of this compound in parallel with PGE1 provides a compelling illustration of the stringent stereochemical requirements for potent biological activity in the prostaglandin family. While differing by only one chiral center, this compound consistently demonstrates significantly lower potency, reinforcing the importance of the C-15 (S)-hydroxyl configuration for effective EP receptor binding and activation. For researchers in pharmacology and drug development, understanding these structure-activity relationships is fundamental for the design of novel prostaglandin analogs with desired therapeutic profiles. The methodologies outlined in this guide provide a robust framework for the continued investigation of these and other related lipid mediators.

The Biological Activity of 15-epi-Prostaglandin E1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-epi-Prostaglandin E1 (15-epi-PGE1), also known as 15(R)-PGE1, is the C-15 stereoisomer of the naturally occurring Prostaglandin E1 (PGE1). While structurally similar to PGE1, the change in stereochemistry at the C-15 position renders this compound "essentially inactive biologically" when compared to its potent counterpart.[1] Its primary and most well-characterized biological activity is the non-competitive inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins. This guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its enzymatic inhibition, and discusses the current understanding of its limited interaction with prostaglandin receptors and downstream signaling pathways.

Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The most significant reported biological activity of this compound is its ability to inhibit the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] 15-PGDH is a critical enzyme in the catabolism of prostaglandins, converting the biologically active 15-hydroxyl group to a 15-keto group, which significantly reduces their biological activity. By inhibiting this enzyme, this compound can indirectly potentiate the effects of endogenous prostaglandins by preventing their breakdown.

Quantitative Data for 15-PGDH Inhibition

The inhibitory activity of this compound on 15-PGDH has been quantified, revealing it to be a non-competitive inhibitor.

| Compound | Enzyme Source | Inhibition Type | IC50 | Reference |

| This compound | Human Placenta | Non-competitive | 170 µM | [2] |

| This compound | Human Placenta | Non-competitive | 189 µM | [1] |

Experimental Protocol: 15-PGDH Inhibition Assay

The following protocol is a generalized method for determining the inhibitory activity of compounds against 15-PGDH, based on commonly used fluorescence-based assays.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound on 15-PGDH activity.

Principle: The activity of NAD+-dependent 15-PGDH is monitored by measuring the increase in fluorescence resulting from the conversion of non-fluorescent NAD+ to the fluorescent NADH during the oxidation of a prostaglandin substrate (e.g., PGE2).

Materials:

-

Purified 15-PGDH enzyme

-

This compound

-

Prostaglandin E2 (PGE2) as substrate

-

NAD+

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Dithiothreitol (DTT)

-

96-well microplates

-

Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~445-468 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a reaction buffer containing Tris-HCl and DTT.

-

Prepare stock solutions of this compound, PGE2, and NAD+ in appropriate solvents.

-

Prepare serial dilutions of this compound to be tested.

-

-

Assay Setup:

-

In a 96-well plate, add the reaction buffer to each well.

-

Add the 15-PGDH enzyme to all wells except the negative control.

-

Add the various concentrations of this compound to the test wells. Add solvent to the positive control (enzyme only) and negative control (no enzyme) wells.

-

Add NAD+ to all wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the PGE2 substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

-

Normalize the rates of the inhibitor-treated wells to the rate of the positive control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Experimental workflow for the 15-PGDH inhibition assay.

Interaction with Prostaglandin (EP) Receptors

Prostaglandins exert their diverse physiological effects by binding to a family of G-protein coupled receptors known as EP receptors, of which there are four main subtypes: EP1, EP2, EP3, and EP4. While PGE1 is a potent agonist at these receptors, there is a notable lack of quantitative data characterizing the binding affinity or functional activity of this compound at any of the EP receptor subtypes. The general consensus in the literature is that the 15(R) configuration significantly diminishes or abolishes receptor interaction and subsequent signaling.

For comparative context, the following table summarizes the reported binding affinities of PGE1 for human EP receptors.

| Ligand | Receptor Subtype | Binding Affinity (Ki) | Reference |

| PGE1 | EP1 | ~40 nM (mouse) | [3] |

| PGE1 | EP2 | Data not readily available | |

| PGE1 | EP3 | Data not readily available | |

| PGE1 | EP4 | Data not readily available |

Note: Specific Ki values for PGE1 across all human EP receptor subtypes are not consistently reported in the readily available literature.

General Experimental Protocol: Prostaglandin Receptor Binding Assay

A standard radioligand binding assay is used to determine the affinity of a compound for a specific receptor. The following is a generalized protocol.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific EP receptor subtype.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-PGE1 or [3H]-PGE2) for binding to the receptor expressed in a cell membrane preparation.

Materials:

-

Cell membranes expressing the specific human EP receptor subtype.

-

Radiolabeled prostaglandin (e.g., [3H]-PGE1).

-

Unlabeled test compound (this compound).

-

Unlabeled reference compound (PGE1).

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Assay Setup:

-

In microcentrifuge tubes, combine the cell membranes, radiolabeled prostaglandin, and varying concentrations of the unlabeled test compound or reference compound in the binding buffer.

-

Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled reference compound).

-

-

Incubation:

-

Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Experimental workflow for a prostaglandin receptor binding assay.

Downstream Signaling Pathways

Given the lack of evidence for significant EP receptor binding by this compound, it is unlikely to directly initiate the canonical downstream signaling pathways associated with PGE1. PGE1, through its interaction with different EP receptors, can modulate intracellular levels of cyclic AMP (cAMP) and calcium (Ca2+).

-

EP2 and EP4 Receptors: Activation typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP .

-

EP3 Receptor: Activation often leads to the inhibition of adenylyl cyclase, causing a decrease in intracellular cAMP .

-

EP1 Receptor: Activation is coupled to the phospholipase C pathway, leading to an increase in intracellular Ca2+ .

As this compound is considered biologically inactive at these receptors, it is not expected to modulate these signaling pathways directly. Any observed effects in a biological system are more likely attributable to its inhibition of 15-PGDH, leading to an accumulation of endogenous prostaglandins that then activate these pathways.

Prostaglandin E1 Signaling Pathways (for context)

The following diagrams illustrate the primary signaling pathways activated by PGE1, which are not known to be activated by this compound.

PGE1 signaling via EP2/EP4 receptors leading to increased cAMP.

PGE1 signaling via the EP1 receptor leading to increased intracellular Ca2+.

Conclusion

The biological activity of this compound is primarily defined by its role as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase. This activity suggests a potential therapeutic application in scenarios where elevating endogenous prostaglandin levels would be beneficial. However, it is crucial to note the profound lack of evidence for its direct interaction with and activation of prostaglandin EP receptors. The stereochemistry at the C-15 position appears to be a critical determinant for receptor binding and subsequent signal transduction. Future research could further explore the structure-activity relationship of 15-PGDH inhibition by prostaglandin analogs and investigate if this compound has any other, as yet uncharacterized, biological activities. For now, it should be considered a tool compound for studying prostaglandin metabolism rather than a direct-acting prostanoid agonist.

References

- 1. mdpi.com [mdpi.com]

- 2. Activity profiles of prostaglandin 15- and 9-hydroxydehydrogenase and 13-reductase in the developing rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 15-epi-PGE1 in Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-epi-PGE1, a stereoisomer of prostaglandin E1 (PGE1), is a naturally occurring bioactive lipid. While structurally similar to the more extensively studied PGE1, this compound exhibits distinct biological activities. This technical guide provides an in-depth exploration of the known roles of this compound in cellular pathways, with a focus on its primary mechanism of action and the downstream consequences for cellular signaling. The information is presented to be a valuable resource for researchers and professionals in drug development.

Core Mechanism of Action: Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The most well-characterized function of this compound is its role as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is the key enzyme responsible for the catabolism and inactivation of various prostaglandins, including PGE1 and PGE2. By inhibiting 15-PGDH, this compound effectively increases the local concentration and prolongs the half-life of these prostaglandins, thereby amplifying their biological effects.

Quantitative Data: 15-PGDH Inhibition

The inhibitory potency of this compound against 15-PGDH has been quantified, providing a crucial parameter for in vitro and in vivo studies.

| Compound | Target Enzyme | Inhibition Type | IC50 | Source |

| This compound | Human Placental 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Non-competitive | 170 μM | [1] |

Cellular Signaling Pathways Modulated by this compound

Direct evidence for cellular signaling pathways specifically initiated by this compound is limited. Its primary influence on cellular pathways is considered to be indirect, stemming from its inhibition of 15-PGDH and the subsequent accumulation of other prostaglandins, most notably PGE2. PGE2 is known to signal through four G-protein coupled E-prostanoid (EP) receptors, designated EP1, EP2, EP3, and EP4, each linked to distinct downstream signaling cascades.

Downstream Effects of 15-PGDH Inhibition by this compound

The inhibition of 15-PGDH by this compound leads to an increase in local PGE2 levels. This elevated PGE2 can then activate its cognate EP receptors, triggering a range of cellular responses.

Figure 1: Overview of the indirect signaling mechanism of this compound.

PGE2-Mediated Signaling Pathways

The accumulation of PGE2 due to 15-PGDH inhibition by this compound can activate the following key signaling pathways:

-

cAMP-PKA Pathway (via EP2 and EP4 receptors): Activation of EP2 and EP4 receptors stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, regulating processes such as inflammation, immune responses, and tissue regeneration.[2]

Figure 2: Activation of the cAMP/PKA pathway by PGE2 via EP2/EP4 receptors.

-

Calcium Mobilization Pathway (via EP1 receptor): The EP1 receptor is coupled to Gq proteins. Its activation by PGE2 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[3] This increase in intracellular calcium can activate various calcium-dependent enzymes and signaling pathways.

Figure 3: Activation of the calcium mobilization pathway by PGE2 via the EP1 receptor.

Potential Direct Effects of this compound

While the primary known mechanism is indirect, the structural similarity of this compound to PGE1 suggests the possibility of direct interactions with EP receptors, albeit likely with different affinities and efficacies. Further research is required to elucidate any direct signaling roles of this compound.

Experimental Protocols

15-PGDH Inhibition Assay

A common method to assess the inhibitory activity of compounds like this compound on 15-PGDH is a fluorometric assay. This assay measures the production of NADH, a fluorescent product of the enzymatic reaction.

Principle: 15-PGDH catalyzes the oxidation of a prostaglandin substrate (e.g., PGE2) to its 15-keto metabolite, with the concomitant reduction of NAD+ to NADH. The increase in fluorescence from NADH is proportional to the enzyme activity.

General Protocol (based on commercially available kits): [4][5]

-

Reagent Preparation:

-

Prepare assay buffer containing necessary co-factors.

-

Dilute the 15-PGDH enzyme to the working concentration.

-

Prepare a solution of the prostaglandin substrate (e.g., PGE2).

-

Prepare a solution of NAD+.

-

Prepare serial dilutions of the test inhibitor (this compound) and a known inhibitor (positive control).

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add the assay buffer.

-

Add the test inhibitor or vehicle control.

-

Add the 15-PGDH enzyme solution to all wells except the no-enzyme control.

-

Incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the prostaglandin substrate and NAD+ solution.

-

Immediately measure the fluorescence (Excitation/Emission ≈ 340/460 nm for NADH) at multiple time points.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence over time) for each well.

-

Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Figure 4: A generalized workflow for a 15-PGDH inhibition assay.

Conclusion and Future Directions

This compound is an important modulator of prostaglandin signaling, primarily through its well-documented inhibition of 15-PGDH. This action leads to the potentiation of the effects of other prostaglandins, such as PGE2, which in turn activate a variety of well-established cellular signaling pathways. While this indirect mechanism is the cornerstone of its known biological activity, the potential for direct interactions with prostanoid receptors remains an area for future investigation. A deeper understanding of any unique signaling properties of this compound could open new avenues for therapeutic intervention in diseases where prostaglandin signaling is dysregulated. Researchers are encouraged to explore these potential direct effects and further characterize the downstream consequences of 15-PGDH inhibition in various cellular and disease contexts.

References

- 1. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of 15‐hydroxyprostaglandin dehydrogenase protects neurons from ferroptosis in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elevation of intracellular calcium ion by prostaglandin E1 and its inhibition by protein kinase C in a human megakaryocyte leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

The Stereochemical Gatekeeper: A Technical Guide to 15-epi-PGE1 and its Interaction with Prostaglandin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the interaction of 15-epi-Prostaglandin E1 (15-epi-PGE1) with the prostaglandin receptor family, a critical aspect for researchers in pharmacology and drug development. A comprehensive review of available literature reveals a key finding: prostaglandin receptors exhibit a high degree of stereoselectivity. While Prostaglandin E1 (PGE1) is a potent agonist at several E-type prostaglandin (EP) receptors, its C-15 stereoisomer, this compound, is reported to be essentially biologically inactive at these receptors.[1] This guide will, therefore, focus on the well-characterized interactions of PGE1 to establish a baseline, and then present the available data on this compound to highlight the structural determinants of ligand recognition and receptor activation.

Prostaglandin E Receptor Subtypes: An Overview

Prostaglandin E1 and its analogues primarily exert their effects through four G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[2][3][4] These receptors are distinguished by their signaling mechanisms, tissue distribution, and ligand binding affinities.

-

EP1 Receptor: Coupled to Gq proteins, its activation leads to an increase in intracellular calcium concentration ([Ca2+]i) via the phospholipase C pathway.[3][4]

-

EP2 Receptor: Coupled to Gs proteins, it stimulates adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels.[3]

-

EP3 Receptor: Primarily coupled to Gi proteins, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[4]

-

EP4 Receptor: Similar to EP2, it is coupled to Gs proteins and increases intracellular cAMP levels.[3]

Quantitative Analysis of Ligand Interaction

The binding affinity and functional potency of prostaglandins are determined through various in vitro assays. The following tables summarize the available quantitative data for PGE1 and PGE2, which serve as a reference for understanding the expected interactions of a biologically active E-type prostaglandin.

Table 1: Binding Affinity (IC50) of PGE1 and PGE2 for Human EP Receptors

| Receptor Subtype | PGE1 IC50 (µM) | PGE2 IC50 (µM) |

| EP1 | 0.1 | 5 |

| EP2 | 1 | 1 |

| EP3 | 1 | 0.1 |

| EP4 | 1 | 0.1 |

Data from displacement of [³H]PGE2 in HEK293 cells expressing human recombinant EP receptors.[5]

Table 2: Functional Potency (EC50) of PGE Analogs in Human Nonpigmented Ciliary Epithelial Cells (NPE)

| Compound | EC50 (nM) | Primary Receptor Target |

| PGE2 | 67 | EP2 |

| 13,14-dihydro-PGE1 | 231 | EP2 |

| 11-deoxy-PGE1 | 500 | EP2 |

| Butaprost (EP2-selective) | 212 | EP2 |

Data from cAMP production assays.[6]

The Case of this compound: A Biologically Inactive Stereoisomer

In stark contrast to PGE1, its 15-epi stereoisomer is largely considered to be biologically inactive at prostaglandin receptors.[1] The primary reported activity of this compound is the non-competitive inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme responsible for prostaglandin degradation, with a high IC50 of 170-189 µM.[1][7] This indicates a very low affinity for this enzyme and suggests that its interaction with the much lower concentration of prostaglandin receptors in physiological systems is likely negligible. The lack of significant biological activity implies that the stereochemistry at the C-15 position is a critical determinant for receptor binding and activation.

Signaling Pathways of Prostaglandin E Receptors

The activation of EP receptors by an agonist like PGE1 initiates distinct downstream signaling cascades. The following diagrams illustrate these pathways.

References

- 1. caymanchem.com [caymanchem.com]

- 2. uh-ir.tdl.org [uh-ir.tdl.org]

- 3. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prostaglandin-stimulated adenylyl cyclase activity via a pharmacologically defined EP2 receptor in human nonpigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Endogenous Presence of 15-epi-Prostaglandin E1: A Technical Guide for Researchers

Foreword

Prostaglandin E1 (PGE1) is a well-characterized lipid mediator involved in a myriad of physiological processes. Its stereoisomer, 15-epi-PGE1, while known to exist, remains a largely enigmatic molecule. The endogenous presence, biosynthetic pathways, and specific biological functions of this compound are not yet fully elucidated, presenting both a challenge and an opportunity for researchers in eicosanoid biology and drug development. This technical guide aims to consolidate the current understanding of this compound, provide detailed methodologies for its study, and offer insights into its potential significance. Due to the limited direct research on endogenous this compound, this guide will draw upon established knowledge of PGE1 and other prostaglandins to infer potential pathways and analytical strategies.

Introduction to this compound

This compound is the C-15 stereoisomer of Prostaglandin E1 (PGE1), meaning it differs in the spatial arrangement of the hydroxyl group at the 15th carbon position. This seemingly minor structural alteration can have profound effects on its biological activity. While PGE1 is a potent vasodilator and inhibitor of platelet aggregation, this compound is generally considered to have less biological activity.[1][2][3] However, it has been identified as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the metabolic inactivation of prostaglandins.[1][2] This suggests that even if endogenously present at low levels, this compound could play a regulatory role in modulating the lifespan and activity of other prostaglandins.

Quantitative Data on Endogenous Prostaglandins

Direct quantitative data on the endogenous levels of this compound in biological matrices is scarce in published literature. However, understanding the typical concentrations of its parent compound, PGE1, and its major metabolites provides a crucial reference point for future investigations. The following table summarizes reported endogenous concentrations of PGE1 and related metabolites in human plasma. It is important to note that these values can vary significantly based on the analytical method used, population studied, and physiological state.

| Analyte | Matrix | Concentration Range (pg/mL) | Analytical Method | Reference(s) |

| Prostaglandin E1 (PGE1) | Human Plasma | 1.2 - 3 | GC-MS/MS | [2][4] |

| 15-keto-13,14-dihydro-PGE1 | Human Plasma | 8.3 - 19.6 (median) | GC-MS | [5] |

| 13,14-dihydro-15-keto-PGE2 | Human Plasma | 19.6 - 24.8 (median) | GC-MS | [5] |

Biosynthesis and Metabolism of this compound

The precise biosynthetic pathway of endogenous this compound is not definitively established. It is hypothesized to arise from two potential routes:

-

Direct Enzymatic Synthesis: Cyclooxygenase (COX) enzymes could potentially produce the 15(R)-hydroperoxy intermediate from dihomo-γ-linolenic acid (DGLA), which would then be reduced to this compound.

-

Epimerization of PGE1: It is possible that PGE1 can undergo in vivo epimerization to this compound, although the enzymatic machinery for such a conversion has not been identified.

The metabolism of this compound is also not well-documented but is presumed to follow a similar pathway to PGE1, primarily involving oxidation by 15-PGDH to form 15-keto-epi-PGE1. However, as this compound is an inhibitor of 15-PGDH, its rate of metabolism may be significantly slower than that of PGE1.

References

- 1. Dose proportional pharmacokinetics of alprostadil (prostaglandin E1) in healthy volunteers following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of prostaglandin E1 and its main plasma metabolites 15-keto-prostaglandin E0 and prostaglandin E0 by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin receptor - Wikipedia [en.wikipedia.org]

- 4. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo formation of prostaglandin E1 and prostaglandin E2 in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

15-epi-PGE1 and its Relation to PGE2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins are lipid autacoids that play a crucial role in a wide array of physiological and pathological processes. Among the most studied is Prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. Its lesser-known stereoisomer, 15-epi-PGE1, is increasingly gaining attention for its distinct biological activities. This technical guide provides an in-depth exploration of the core relationship between this compound and PGE2, focusing on their biosynthesis, signaling pathways, and comparative biological effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic potential of these molecules.

Introduction

Prostaglandin E2 (PGE2) is a well-established eicosanoid derived from arachidonic acid, known for its potent pro-inflammatory effects and its role in diverse physiological functions. In contrast, this compound, a stereoisomer of Prostaglandin E1 (PGE1), has been identified as a compound with distinct and sometimes opposing biological activities. Understanding the nuanced relationship between these two prostaglandins is critical for the development of targeted therapies that can modulate their respective pathways for therapeutic benefit. This guide will dissect the biosynthesis, signaling mechanisms, and functional roles of both this compound and PGE2, providing a framework for their comparative analysis.

Biosynthesis of PGE2 and this compound

The biosynthesis of PGE2 is a well-characterized enzymatic cascade. The pathway for this compound is less defined but is understood to originate from a similar precursor pool.

PGE2 Biosynthesis

The synthesis of PGE2 begins with the release of arachidonic acid from the cell membrane by phospholipase A2 (PLA2). Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Finally, PGH2 is isomerized to PGE2 by prostaglandin E synthases (PGES), which exist in three isoforms: cytosolic PGES (cPGES), membrane-associated PGES-1 (mPGES-1), and mPGES-2.

Putative Biosynthesis of this compound

While the precise biosynthetic pathway of this compound is not as extensively documented, it is known to be a stereoisomer of PGE1. PGE1 is synthesized from dihomo-γ-linolenic acid (DGLA), another omega-6 fatty acid. It is hypothesized that a similar enzymatic cascade involving COX and PGES enzymes acting on DGLA could lead to the formation of PGE1, and that stereoisomeric conversion could result in this compound. Further research is required to fully elucidate the specific enzymes and conditions that favor the production of the 15-epi isomer.

Signaling Pathways

PGE2 exerts its diverse biological effects by binding to a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. The signaling pathways of this compound are less well understood, but it is thought to interact with the same family of receptors, albeit with different affinities and downstream consequences.

PGE2 Signaling

The activation of EP receptors by PGE2 triggers distinct intracellular signaling cascades:

-

EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium levels ([Ca2+]i) via the phospholipase C (PLC) pathway.

-

EP2: Coupled to Gs, it stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) levels.

-

EP3: Primarily coupled to Gi, it inhibits adenylyl cyclase, resulting in decreased cAMP levels. Multiple splice variants of EP3 can also couple to Gs or Gq.

-

EP4: Also coupled to Gs, it increases cAMP production. It can also activate the PI3K pathway.

This compound Signaling

The interaction of this compound with EP receptors is an area of active investigation. It is characterized as having less biological activity than PGE1, which itself can act as an anti-inflammatory agent. This suggests that this compound may act as a partial agonist or even an antagonist at certain EP receptors, thereby modulating the potent effects of PGE2. One of its key identified roles is the non-competitive inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the degradation of PGE2.

Quantitative Data

The following tables summarize the available quantitative data for this compound and PGE2, focusing on receptor binding and enzyme inhibition.

Table 1: Receptor Binding Affinities (Kd) of PGE2

| Receptor | Kd (nM) |

| EP1 | 0.35 |

| EP2 | 0.45 |

| EP3 | 0.021 |

| EP4 | 0.047 |

Data from reference

Table 2: Inhibitory Concentration (IC50) of PGE1 and PGE2 for EP Receptors

| Receptor | PGE1 IC50 | PGE2 IC50 |

| EP1 | 0.1 mM | 5 µM |

| EP2 | 1 µM | 1 µM |

| EP3 | 1 µM | 100 nM |

| EP4 | 1 µM | 100 nM |

Data from reference

Table 3: Enzyme Inhibition by this compound

| Enzyme | Inhibitor | IC50 | Inhibition Type |

| 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) | This compound | 170 µM | Non-competitive |

Data from references

Experimental Protocols

Detailed methodologies are crucial for the accurate study and comparison of this compound and PGE2.

Quantitative Analysis of Prostaglandins by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of prostaglandins in biological samples.

Materials:

-

Biological sample (e.g., cell culture supernatant, plasma)

-

Deuterated internal standards (e.g., PGE2-d4)

-

C18 Solid-Phase Extraction (SPE) cartridges

-

Methanol, Ethyl acetate, Hexane, Formic acid

-

Nitrogen gas supply

-

UHPLC-QQQ-MS/MS system

Procedure:

-

Sample Collection: Collect the biological sample and immediately add an antioxidant like BHT to prevent degradation.

-

Internal Standard Spiking: Add a known amount of deuterated internal standard to the sample.

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a non-polar solvent like hexane to remove lipids.

-

Elute the prostaglandins with a polar solvent like ethyl acetate or methanol.

-

-

Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the UHPLC-QQQ-MS/MS system.

-

Separate the prostaglandins using a suitable C18 column and a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detect and quantify the prostaglandins using multiple reaction monitoring (MRM) mode.

-

Prostaglandin Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of ligands for EP receptors.

Materials:

-

Cell membranes expressing the EP receptor of interest

-

Radiolabeled ligand (e.g., [3H]PGE2)

-

Unlabeled competitor ligands (PGE2, this compound)

-

Binding buffer (e.g., Tris-HCl with MgCl2)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the specific EP receptor subtype.

-

Assay Setup: In a microtiter plate, combine the cell membranes, a fixed concentration of radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand.

-

Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

The relationship between this compound and PGE2 is complex and multifaceted. While PGE2 is a potent, pro-inflammatory mediator with well-defined signaling pathways, this compound appears to be a less biologically active stereoisomer with a potential modulatory role. Its ability to inhibit 15-PGDH, the key enzyme in PGE2 catabolism, suggests that this compound could indirectly potentiate PGE2 signaling by increasing its local bioavailability. However, its own interactions with EP receptors may lead to distinct or even opposing downstream effects.

For researchers and drug development professionals, the differential activities of these two prostaglandins present a unique opportunity. A deeper understanding of the biosynthesis and signaling of this compound is paramount. Further investigation into its receptor binding affinities and functional consequences at each EP receptor subtype will be crucial for elucidating its therapeutic potential. The development of selective agonists or antagonists for specific EP receptors, informed by the distinct activities of molecules like this compound and PGE2, holds promise for the creation of more targeted and effective therapies for a range of inflammatory and other diseases. The experimental protocols and data presented in this guide provide a solid foundation for these future research endeavors.

A Technical Guide to 15-epi-PGE1 in Inflammatory Responses: Mechanisms and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: 15-epi-Prostaglandin E1 (15-epi-PGE1) is a naturally occurring stereoisomer of Prostaglandin E1 (PGE1). While considered less biologically active than PGE1 in direct receptor binding, its primary role in inflammatory processes stems from its function as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is the key catabolic agent for various prostaglandins, including the potent inflammatory mediator Prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound indirectly modulates inflammatory responses by prolonging the local bioavailability and signaling of other prostaglandins. This guide provides an in-depth analysis of the synthesis, metabolism, and signaling pathways of related prostaglandins, offering a framework to understand the potential impact of this compound. It includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to support further research and drug development efforts in the field of inflammation.

Introduction to Prostaglandin Metabolism and the Role of this compound

Prostaglandins are lipid autacoids derived from fatty acids that play a crucial role in both homeostatic processes and pathology, particularly in inflammation. Prostaglandin E1 (PGE1) is synthesized from dihomo-γ-linolenic acid (DGLA), while the more extensively studied Prostaglandin E2 (PGE2) is derived from arachidonic acid (AA).[1] Both are key mediators in the inflammatory cascade.

The biological activity of these prostaglandins is tightly regulated by a balance between their synthesis, driven by cyclooxygenase (COX) enzymes, and their rapid degradation. The primary enzyme responsible for their inactivation is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group, rendering the molecule inactive.[2][3]

This compound, the C-15 stereoisomer of PGE1, is characterized by its ability to act as a non-competitive inhibitor of 15-PGDH.[4][5] This inhibitory action is its most significant known biological function in the context of inflammation. By slowing the degradation of other E-series prostaglandins, this compound can effectively amplify and extend their signaling duration at local tissue sites.

References

- 1. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism studies on transdermal prostaglandin E1 in human foreskin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Physiological Role of 15-epi-PGE₁

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E₁ (PGE₁) is a well-characterized member of the eicosanoid family of lipids with a wide range of physiological effects. Its stereoisomer, 15-epi-PGE₁, also known as 15(R)-PGE₁, has historically been considered to possess significantly reduced biological activity. However, its distinct role as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins, positions it as a molecule of interest for modulating prostaglandin signaling. This technical guide provides a comprehensive overview of the current understanding of 15-epi-PGE₁, focusing on its primary physiological role as a 15-PGDH inhibitor, and discusses the experimental protocols for its investigation.

Introduction

Prostaglandins are potent lipid mediators that regulate a vast array of physiological and pathological processes, including inflammation, smooth muscle contraction, platelet aggregation, and neurotransmission. The biological activity of prostaglandins is tightly controlled by their synthesis, signaling through specific G-protein coupled receptors (GPCRs), and rapid metabolic inactivation. The primary enzyme responsible for the catabolism of PGE₁ and other prostaglandins is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

15-epi-PGE₁ is the C-15 epimer of PGE₁, meaning it differs in the stereochemistry of the hydroxyl group at position 15. This seemingly minor structural change has a profound impact on its biological activity, rendering it significantly less potent than PGE₁ in activating prostaglandin E (EP) receptors. However, 15-epi-PGE₁ has been identified as a non-competitive inhibitor of 15-PGDH, the enzyme that degrades PGE₁.[1][2] This inhibitory action suggests a potential physiological role for 15-epi-PGE₁ in prolonging the signaling of endogenous prostaglandins by preventing their breakdown.

This guide will delve into the known physiological effects of 15-epi-PGE₁, with a focus on its interaction with 15-PGDH. It will also provide detailed experimental protocols relevant to its study, aiming to equip researchers with the necessary information to investigate this intriguing prostaglandin isomer.

Physiological Role of 15-epi-PGE₁: Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The most well-documented physiological role of 15-epi-PGE₁ is its ability to inhibit the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is the key enzyme responsible for the biological inactivation of prostaglandins of the E and F series. It catalyzes the oxidation of the 15-hydroxyl group to a 15-keto group, a modification that drastically reduces the prostaglandin's affinity for its receptors.

Mechanism of Inhibition

15-epi-PGE₁ acts as a non-competitive inhibitor of 15-PGDH.[1] This means that it does not bind to the same active site as the substrate (e.g., PGE₁) but rather to an allosteric site on the enzyme. Binding of 15-epi-PGE₁ to this allosteric site induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency.

Quantitative Data

The inhibitory potency of 15-epi-PGE₁ against 15-PGDH has been quantified in several studies. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Enzyme Source | IC₅₀ (µM) | Reference |

| Human Placenta | 170 | [1] |

| Not Specified | 189 | [2] |

Table 1: Inhibitory Potency (IC₅₀) of 15-epi-PGE₁ against 15-PGDH.

The micromolar concentrations required for inhibition suggest that 15-epi-PGE₁ is a moderately potent inhibitor.

Signaling Pathway

The primary signaling consequence of 15-PGDH inhibition by 15-epi-PGE₁ is the potentiation of endogenous prostaglandin signaling. By preventing the degradation of prostaglandins like PGE₁, 15-epi-PGE₁ can indirectly lead to prolonged activation of their respective receptors and downstream signaling cascades. The signaling pathways of PGE₁ are diverse and depend on the specific EP receptor subtype activated (EP1, EP2, EP3, or EP4).

Figure 1: Signaling pathway illustrating the inhibitory effect of 15-epi-PGE₁ on 15-PGDH.

Other Physiological Effects and Comparison with PGE₁

While the primary characterized role of 15-epi-PGE₁ is the inhibition of 15-PGDH, it is crucial to consider its direct interactions with other biological targets, particularly in comparison to its potent stereoisomer, PGE₁. It is generally accepted that 15-epi-PGE₁ has significantly reduced biological activity compared to PGE₁.[1][2]

Receptor Binding and Functional Activity

Currently, there is a lack of publicly available data on the binding affinity of 15-epi-PGE₁ to the various EP receptor subtypes. The general consensus of "reduced biological activity" suggests that its affinity for these receptors is likely much lower than that of PGE₁.

A study on a related compound, ent-11-epi-15-epi PGE₂ methyl ester, showed that it acted as a competitive antagonist to PGE₂ on guinea pig ileum smooth muscle.[3] This raises the possibility that 15-epi-PGE₁ might also possess some antagonist properties, although this has not been experimentally confirmed.

Effects on Smooth Muscle and Platelet Aggregation

Experimental Protocols

Investigating the physiological role of 15-epi-PGE₁ requires specific and sensitive experimental methodologies. This section outlines key experimental protocols for studying its interaction with 15-PGDH and for its analysis.

15-PGDH Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of 15-epi-PGE₁ on 15-PGDH. The assay measures the production of NADH, a fluorescent product of the enzymatic reaction.

Materials:

-

Recombinant human 15-PGDH

-

PGE₁ (substrate)

-

NAD⁺ (cofactor)

-

15-epi-PGE₁ (inhibitor)

-

Tris-HCl buffer (50 mM, pH 7.5) containing 0.1 mM DTT

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing Tris-HCl buffer, NAD⁺, and the desired concentration of 15-epi-PGE₁ (or vehicle control).

-

Add the recombinant 15-PGDH enzyme to the reaction mixture and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the substrate, PGE₁.

-

Immediately transfer the reaction mixture to a 96-well black microplate.

-

Measure the increase in fluorescence at 460 nm over time using a fluorescence microplate reader.

-

Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve.

-

Determine the percent inhibition by comparing the velocity of the inhibitor-treated reaction to the vehicle control.

-

To determine the IC₅₀ value, perform the assay with a range of 15-epi-PGE₁ concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.

Figure 2: Experimental workflow for the 15-PGDH inhibition assay.

Analysis of 15-epi-PGE₁ by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of prostaglandins and their isomers from biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Sample Preparation (General Protocol):

-

Extraction: Prostaglandins are typically extracted from biological samples (e.g., plasma, tissue homogenates) using solid-phase extraction (SPE) or liquid-liquid extraction.

-

Derivatization (Optional): While not always necessary with modern sensitive mass spectrometers, derivatization can improve chromatographic separation and ionization efficiency.

-

Reconstitution: The dried extract is reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Method:

-

Chromatographic Separation: A C18 reversed-phase column is commonly used to separate prostaglandin isomers. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is typically employed. The separation of isomers like 15-epi-PGE₁ and PGE₁ can be challenging and may require optimization of the gradient and column chemistry.

-

Mass Spectrometry Detection: The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The specific MRM transitions for 15-epi-PGE₁ would need to be determined empirically but would be expected to be similar to those of PGE₁.

Quantitative Data for PGE₁ (as a reference):

-

Precursor Ion ([M-H]⁻): m/z 353.2

-

Product Ions: m/z 335.2, 317.2, 271.2 (These can be used to develop an MRM method)

Figure 3: General workflow for the analysis of 15-epi-PGE₁ by LC-MS/MS.

Conclusion and Future Directions

15-epi-PGE₁ is a naturally occurring stereoisomer of PGE₁ whose primary physiological role appears to be the non-competitive inhibition of the prostaglandin-degrading enzyme 15-PGDH. This action suggests that 15-epi-PGE₁ could function as an endogenous modulator of prostaglandin signaling by prolonging the half-life of active prostaglandins.

Despite this established role, there remain significant gaps in our understanding of 15-epi-PGE₁. Future research should focus on:

-

Comprehensive Receptor Binding Studies: Determining the binding affinity of 15-epi-PGE₁ for all EP receptor subtypes is crucial to definitively characterize its direct receptor-mediated effects, if any.

-

Comparative Functional Assays: Direct, quantitative comparisons of the effects of 15-epi-PGE₁ and PGE₁ on various physiological processes, such as smooth muscle contractility, platelet aggregation, and inflammatory responses, are needed to fully understand its biological activity profile.

-

In Vivo Studies: Investigating the in vivo effects of administering 15-epi-PGE₁ in animal models could provide valuable insights into its overall physiological and potential therapeutic relevance.

A deeper understanding of the physiological role of 15-epi-PGE₁ could open new avenues for the development of therapeutic strategies that target prostaglandin metabolism and signaling. By providing this technical guide, we hope to facilitate further research into this intriguing and potentially significant endogenous molecule.

References

15-epi-PGE1 as a research tool for studying prostaglandins

Introduction

15-epi-Prostaglandin E1 (15-epi-PGE1), a stereoisomer of the naturally occurring Prostaglandin E1 (PGE1), serves as a critical tool for researchers, scientists, and drug development professionals investigating the complex world of prostaglandins. Its unique properties, primarily its biological inactivity in many systems where PGE1 is potent, coupled with its role as an inhibitor of a key prostaglandin-metabolizing enzyme, make it an invaluable resource for elucidating the mechanisms of prostaglandin signaling and metabolism. This in-depth technical guide provides a comprehensive overview of this compound, its applications in research, and detailed protocols for its use.

Core Concepts: The Role of this compound in Prostaglandin Research

This compound is the "unnatural" C-15 stereoisomer of PGE1. While structurally very similar to PGE1, the change in stereochemistry at the C-15 position dramatically reduces its biological activity at prostaglandin receptors. This makes it an excellent negative control in experiments studying the effects of PGE1. By comparing the cellular or physiological response to PGE1 with the lack of response to this compound, researchers can confidently attribute the observed effects to specific prostaglandin receptor-mediated signaling.

Furthermore, this compound has a distinct biochemical activity as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . 15-PGDH is the primary enzyme responsible for the degradation and inactivation of prostaglandins. By inhibiting this enzyme, this compound can be used to increase the local concentration and prolong the half-life of endogenous or exogenously applied prostaglandins, allowing for a more detailed study of their downstream effects.

Data Presentation: Physicochemical and Pharmacological Properties

The following tables summarize the key quantitative data for this compound, providing a basis for its application in experimental design.

| Physicochemical Properties of this compound | |

| Synonyms | 15(R)-Prostaglandin E1, 15-Epiprostaglandin E1 |

| Molecular Formula | C₂₀H₃₄O₅ |

| Molecular Weight | 354.48 g/mol |

| CAS Number | 20897-91-0 |

| Pharmacological Data | This compound | PGE1 |

| 15-PGDH Inhibition (IC₅₀) | ~170-189 µM (non-competitive)[1][2] | Not an inhibitor |

| EP Receptor Binding Affinity (Ki) | Data not widely available, but considered "essentially inactive"[3] | EP1: ~40 nM (mouse), EP2: Data varies, EP3: Data varies, EP4: Data varies |

| Effect on cAMP Production | Generally no significant effect | Stimulates via EP2/EP4 receptors |

| Effect on Intracellular Ca²⁺ | Generally no significant effect | Stimulates via EP1 receptors |

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PROSTAGLANDINS AND RELATED FACTORS. 15. THE STRUCTURES OF PROSTAGLANDIN E1, F1-ALPHA, AND F1-BETA - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 15-epi-PGE1 for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-epi-Prostaglandin E1 (15-epi-PGE1), also known as 15(R)-PGE1, is the C-15 stereoisomer of the naturally occurring and biologically active Prostaglandin E1 (PGE1). In the realm of eicosanoid research, stereochemistry plays a pivotal role in determining biological activity. This compound is generally considered to be biologically less active when compared to its (15S) counterpart, PGE1. This relative inactivity makes it an interesting tool for specific in vitro applications, primarily as a research chemical and a specific enzyme inhibitor.

The most well-documented in vitro application of this compound is its role as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is the primary enzyme responsible for the catabolism and inactivation of prostaglandins. By inhibiting this enzyme, this compound can, in principle, modulate the local concentrations and signaling of endogenous prostaglandins. These application notes provide an overview of the known in vitro uses of this compound, with a focus on its inhibitory action on 15-PGDH.

Data Presentation

The following table summarizes the available quantitative data for this compound in in vitro systems. It is important to note that published data on the broader biological activities of this compound are limited.

| Parameter | Value | Target/System | Notes |

| IC50 | 170 µM[1] | Human placental 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) | Non-competitive inhibition.[1] |

| IC50 | 189 µM[2] | 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) | Non-competitive inhibition.[2] |

| Biological Activity | Essentially inactive | General biological systems | Compared to PGE1.[2] |

Key In Vitro Application: Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The primary and most characterized in vitro application of this compound is the inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is a critical enzyme in the prostaglandin signaling pathway, converting active prostaglandins into their inactive 15-keto metabolites. Inhibition of 15-PGDH can lead to an accumulation of active prostaglandins, thereby potentiating their biological effects.

Signaling Pathway

Caption: Inhibition of 15-PGDH by this compound.

Experimental Protocols

Protocol 1: In Vitro 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against 15-PGDH in vitro. The assay is based on monitoring the conversion of NAD+ to NADH, which can be measured by an increase in fluorescence.

Materials:

-

Recombinant human 15-PGDH enzyme

-

This compound (dissolved in a suitable solvent, e.g., DMSO or ethanol)

-

Prostaglandin E1 (PGE1) as the substrate

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1 mM DTT)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader (Excitation: 340 nm, Emission: 460-480 nm)

-

Control inhibitor (optional, e.g., SW033291)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the chosen solvent. Further dilute in assay buffer to create a range of desired concentrations for testing. Ensure the final solvent concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.

-

Prepare a working solution of PGE1 substrate in the assay buffer.

-

Prepare a working solution of NAD+ in the assay buffer.

-

Dilute the recombinant 15-PGDH enzyme in cold assay buffer to the desired working concentration immediately before use.

-

-

Assay Setup (per well of a 96-well plate):

-

Test Wells: Add a specific volume of the diluted this compound solution.

-

Positive Control Wells (optional): Add a known 15-PGDH inhibitor.

-

Negative Control (No Inhibitor) Wells: Add the same volume of assay buffer (with solvent if used for the inhibitor).

-

Blank Wells: Add assay buffer without the enzyme.

-

-

Enzyme Addition:

-

Add the diluted 15-PGDH enzyme solution to all wells except the blank wells.

-

-

Pre-incubation:

-

Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add the PGE1 substrate solution to all wells to start the enzymatic reaction.

-

Immediately after, add the NAD+ solution to all wells.

-

-

Measurement:

-

Place the microplate in the fluorescence plate reader.

-

Monitor the increase in fluorescence over time (kinetic mode) at Ex/Em wavelengths of 340/460-480 nm. The rate of increase in fluorescence is proportional to the rate of NADH production and thus the 15-PGDH activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence change) for each well.

-

Determine the percentage of inhibition for each concentration of this compound compared to the negative control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Caption: Workflow for a 15-PGDH inhibition assay.

Potential Research Applications

Given the limited data, the in vitro applications of this compound are currently specialized. Potential areas of use include:

-

As a 15-PGDH Inhibitor: To study the downstream effects of increased endogenous prostaglandin levels in various cell culture models, such as those related to inflammation, tissue repair, and cancer biology.

-

As a Negative Control: In experiments involving PGE1, this compound can serve as a valuable negative control to distinguish specific receptor-mediated effects of PGE1 from non-specific or off-target effects, owing to its reported low biological activity.

-

In Comparative Structural and Functional Studies: To investigate the structural determinants of prostaglandin activity by comparing its effects (or lack thereof) with those of the active PGE1 epimer.

Conclusion

This compound is a valuable research tool for the in vitro study of prostaglandin metabolism and signaling. Its primary characterized role as a non-competitive inhibitor of 15-PGDH allows for the specific modulation of prostaglandin catabolism in experimental systems. Researchers and drug development professionals can utilize this compound to explore the consequences of elevated prostaglandin levels and as a critical control in studies of its more active stereoisomer, PGE1. Further research is warranted to fully elucidate the potential biological activities and applications of this prostaglandin analog.

References

Application Notes and Protocols for the Experimental Use of 15-epi-PGE1

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-epi-PGE1, also known as 15(R)-Prostaglandin E1, is a stereoisomer of the naturally occurring Prostaglandin E1 (PGE1). While it shares a similar chemical structure with PGE1, its biological activity is generally considered to be less potent. The primary and most well-characterized biological activity of this compound is its role as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins. This property makes this compound a valuable tool for studying the physiological and pathological roles of prostaglandins by preventing their breakdown and thereby prolonging their signaling activity.

These application notes provide a comprehensive overview of the experimental use of this compound, including its mechanism of action, protocols for in vitro and in vivo studies, and relevant quantitative data.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

| Property | Value |

| Molecular Formula | C₂₀H₃₄O₅ |

| Molecular Weight | 354.5 g/mol |

| Appearance | Crystalline solid |

| Storage Temperature | -20°C (as a solid or in an organic solvent) |

| Stability | At least two years when stored properly at -20°C |

Stock Solution Preparation:

This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at concentrations of approximately 50 mg/mL. For long-term storage, it is recommended to prepare a stock solution in an organic solvent and store it at -20°C.

Working Solution Preparation:

For biological experiments, further dilutions of the stock solution should be made in aqueous buffers or isotonic saline immediately before use. It is important to ensure that the final concentration of the organic solvent is minimal to avoid any physiological effects. Aqueous solutions of prostaglandins are not stable and should not be stored for more than a day. Avoid basic solutions (pH > 7.4) as they can cause degradation.

Mechanism of Action

The primary established mechanism of action for this compound is the non-competitive inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Figure 1: Mechanism of 15-PGDH Inhibition by this compound.

Quantitative Data

The following table summarizes the key quantitative data for the biological activity of this compound.

| Parameter | Value | Organism/System | Reference |

| IC₅₀ for 15-PGDH Inhibition | 170 µM | Human Placenta | [1][2] |

Experimental Protocols

Protocol 1: In Vitro Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

This protocol describes an in vitro assay to determine the inhibitory effect of this compound on 15-PGDH activity.

Materials:

-

Recombinant human 15-PGDH enzyme

-

PGE1 (substrate)

-

NAD⁺ (cofactor)

-

This compound

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0)

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Dissolve recombinant 15-PGDH in assay buffer to the desired concentration.

-

Prepare a stock solution of PGE1 in ethanol and then dilute it in assay buffer to the final working concentration.

-

Prepare a stock solution of NAD⁺ in assay buffer.

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and create a dilution series in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, NAD⁺ solution, and different concentrations of this compound (or vehicle control).

-

Add the 15-PGDH enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

-